Descladinose Azithromycin-d3
Description
Mechanisms of Acid-Catalyzed Degradation of Azithromycin (B1666446) to Descladinose Azithromycin
The principal pathway for the degradation of azithromycin in acidic environments is the acid-catalyzed hydrolysis of the glycosidic ether bond that links the neutral cladinose (B132029) sugar to the C-3 position of the aglycone ring. nih.gov Unlike its predecessor erythromycin (B1671065), which rapidly degrades via an internal dehydration reaction to form an inactive hemiketal, azithromycin's structure prevents this pathway. nih.govnih.gov The substitution of the C-9 keto group with a methyl-substituted nitrogen atom in the azalide ring of azithromycin blocks the intramolecular reaction, rendering the molecule significantly more stable in acid. nih.govpulmonarychronicles.com
The mechanism for the formation of Descladinose Azithromycin proceeds via the following steps:
Protonation: In an acidic aqueous solution, a hydronium ion (H₃O⁺) protonates the glycosidic oxygen atom connecting the cladinose moiety to the macrolide ring.
Cleavage: This protonation makes the anomeric carbon of the cladinose sugar highly electrophilic and susceptible to nucleophilic attack by a water molecule.
Product Formation: The ether bond is cleaved, resulting in the release of the L-cladinose sugar and the formation of the aglycone product, Descladinose Azithromycin (also known as desosaminylazithromycin). nih.govresearchgate.net
This hydrolytic process is the main decomposition pathway for azithromycin in acidic conditions, such as those found in the stomach, which can impact the drug's bioavailability. nih.govresearchgate.net The activation energy for the hydrolysis of this ether bond has been determined to be 25.3 kcal/mol. nih.gov
Role of pH and Other Environmental Factors in Metabolite Generation
The generation of Descladinose Azithromycin is highly dependent on pH and other environmental factors like temperature. The stability of azithromycin is inversely proportional to the acidity of the solution.
pH: The rate of acid-catalyzed hydrolysis increases dramatically as the pH decreases. In vitro studies have shown that azithromycin's stability improves approximately tenfold for each unit increase in pH. nih.gov The degradation is rapid in highly acidic conditions; for instance, a 10% degradation to Descladinose Azithromycin was observed in about 8 minutes at pH 1.2. researchgate.net In contrast, at a less acidic pH of 4.2, achieving the same 10% degradation took around 175 hours. researchgate.net At pH 6.0, Descladinose Azithromycin is the major degradation product, but its formation progressively decreases as the pH approaches neutral (pH 7.2). nih.gov Under other degradation conditions, such as photolysis, the pH dependence can differ, with some studies showing increased degradation at both acidic and basic pH compared to neutral conditions. mdpi.comunirioja.esresearchgate.net
Temperature: Temperature influences the rate of degradation. For example, stress testing studies involve heating azithromycin at elevated temperatures (e.g., 55°C) to accelerate the formation of degradation products for analytical purposes. google.comgoogle.com The defined activation energy of 25.3 kcal/mol quantitatively describes the temperature dependence of the acid hydrolysis reaction. nih.gov
Table 1: Influence of pH on the Degradation Rate of Azithromycin to Descladinose Azithromycin
| pH | Time for 10% Degradation (T₁₀) | Relative Stability |
| 1.2 | ~8 minutes researchgate.net | Low |
| 2.0 | 20.1 minutes (at 37°C) nih.gov | Low |
| 4.2 | ~175 hours researchgate.net | High |
| 6.0 | Major degradation product nih.gov | Moderate |
| 7.2 | Formation decreases nih.gov | High |
Stereochemical Aspects of Cladinose Cleavage
The stereochemistry of azithromycin is a critical factor in its stability and degradation. Azithromycin possesses a complex three-dimensional structure with multiple chiral centers. The L-cladinose sugar (systematically named 2,3,6-trideoxy-3-methoxy-3-C-methyl-L-ribo-hexose) is attached via a glycosidic bond to the C-3 position of the 15-membered azalide ring. uomustansiriyah.edu.iq The other sugar moiety, D-desosamine, is linked to the C-5 position and remains attached to the macrolide ring during the formation of Descladinose Azithromycin. uomustansiriyah.edu.iq
The cleavage reaction is specific to the C-3 glycosidic bond. The resulting product, Descladinose Azithromycin, retains the core macrolide ring and the desosamine (B1220255) sugar, with a hydroxyl group now present at the C-3 position where the cladinose was formerly attached. mdpi.com The systematic chemical name for the resulting aglycone reflects this retained stereochemistry: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-Ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one. pharmaffiliates.com The cleavage process specifically targets the cladinose sugar, which is a key structural feature differentiating azithromycin from some other macrolides and influencing its degradation profile. nih.gov
Theoretical Approaches to Understanding Reaction Pathways
Computational chemistry and theoretical approaches, such as molecular dynamics (MD) simulations, have been employed to understand the degradation of antibiotics like azithromycin at a microscopic level. researchgate.net These methods provide insights that complement experimental data from kinetic and analytical studies.
Reactive molecular dynamics simulations can model the interactions between azithromycin and its environment (e.g., water and acid) on an atomic scale. researchgate.net Such simulations help to:
Identify the most reactive sites on the molecule.
Elucidate the step-by-step reaction mechanism, including the breaking of the C-O ether bond of the cladinose and the formation of new bonds.
Analyze the energy changes and determine the stability of intermediates and transition states along the degradation pathway.
By simulating the interactions between plasma and azithromycin, researchers have confirmed that the decomposition produces Descladinose Azithromycin and L-cladinose, validating the primary degradation pathway observed experimentally. researchgate.net These theoretical studies are invaluable for predicting degradation products and understanding the fundamental chemical principles governing the stability of complex molecules like azithromycin.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H58N2O9 |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1/i11D3 |
InChI Key |
PXDYILJJHOVNLO-BGOBXLIHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Future Directions and Emerging Research Avenues for Deuterated Azalide Analogues
Development of Novel Deuteration Methodologies for Complex Macrolides
The synthesis of deuterated analogues of complex natural products like azithromycin (B1666446) presents significant synthetic challenges due to the presence of multiple stereocenters and functional groups. Future research will likely focus on developing more efficient and highly selective deuteration methods.
Current and emerging strategies include:
Late-Stage C-H Activation: A primary goal is the development of catalysts that can selectively replace specific hydrogen atoms with deuterium (B1214612) on a fully formed macrolide scaffold. This approach, known as late-stage functionalization, is highly atom-economical and avoids lengthy de novo syntheses. nih.gov
Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for activating C-H bonds under mild conditions. This method has been successfully applied to the deuteration of macrolide drugs, including azithromycin, and represents a promising area for further optimization to achieve higher selectivity and incorporation rates. dtu.dk
Hydrogen Isotope Exchange (HIE): HIE reactions, often catalyzed by transition metals like iridium or palladium, are a cornerstone of isotopic labeling. nih.gov Future work will aim to develop catalysts with greater functional group tolerance and regioselectivity to precisely label complex molecules like azalides without requiring protecting groups. nih.govnih.gov
Deuterated Building Blocks: An alternative to late-stage modification is the synthesis of deuterated precursor molecules or "building blocks" that are then assembled into the final macrolide. While potentially longer, this strategy can provide absolute control over the site of deuteration.
These advanced methodologies are crucial for creating a library of specifically deuterated azalide analogues, enabling detailed investigation into their structure-activity relationships and metabolic profiles.
Table 1: Comparison of Deuteration Strategies for Complex Molecules
| Methodology | Advantages | Challenges |
| Late-Stage C-H Activation | High efficiency, avoids lengthy synthesis | Achieving high regioselectivity and chemoselectivity |
| Photoredox Catalysis | Mild reaction conditions, good for complex substrates | Substrate scope and selectivity can be challenging |
| Hydrogen Isotope Exchange (HIE) | Direct exchange, atom-economical | Catalyst poisoning, controlling selectivity |
| Deuterated Building Blocks | Precise control over label position | Requires multi-step synthesis, can be time-consuming |
Application of Descladinose Azithromycin-d3 (B562961) in Advanced Imaging Techniques (e.g., PET)
While Descladinose Azithromycin-d3 itself is not directly applicable to Positron Emission Tomography (PET)—a technique that requires positron-emitting radioisotopes like fluorine-18 or carbon-11—the underlying principles of isotopic labeling are central to this field. academicoa.com The future application of azalide analogues in advanced imaging lies in the synthesis of radiolabeled versions for PET to visualize sites of bacterial infection.
Research in this area could involve:
Radiolabeling of Azalide Analogues: Synthesizing derivatives of azithromycin or its metabolites that are tagged with a positron-emitting isotope. Research into radiolabeled antibiotics, including macrolides like erythromycin (B1671065), is ongoing and aims to develop agents that can specifically accumulate in bacteria, allowing for non-invasive diagnosis and monitoring of infections. nih.gov
Deuterium in Magnetic Resonance Imaging (MRI): Separately, deuterium has a significant emerging role in a different imaging modality: Deuterium Metabolic Imaging (DMI). DMI is an MRI-based technique that tracks the fate of deuterated substrates (like glucose) in vivo to map metabolic activity. nih.gov While not used to image the drug itself, this technique could potentially be used to monitor the metabolic response of tissues to treatment with drugs like azithromycin, offering a non-radioactive method for assessing therapeutic efficacy.
The development of azalide-based PET tracers would be a significant step forward in nuclear medicine, providing a powerful tool for diagnosing deep-seated infections and assessing antibiotic efficacy in real-time.
Integration of Deuterated Standards in High-Throughput Metabolomics and Lipidomics
In the fields of metabolomics and lipidomics, which involve the large-scale study of small molecules and lipids, accurate quantification is paramount. Stable isotope-labeled internal standards are the gold standard for achieving this accuracy in mass spectrometry-based analyses.
This compound is ideally suited for this role in several future research applications:
Pharmacometabolomics: As an internal standard, it would enable precise quantification of the descladinose metabolite of azithromycin in biological samples. This is crucial for high-throughput studies aiming to understand how an individual's metabolic profile (metabotype) influences the drug's metabolism, efficacy, and potential for adverse effects.
Lipidomics Studies: Deuterium labeling is increasingly used to study lipid metabolism and turnover. For instance, administering heavy water (D2O) allows researchers to track the synthesis of new lipids. nih.gov In studies investigating the interaction of azithromycin with cellular lipids or its effects on bacterial lipid synthesis, deuterated standards like this compound would be essential for normalizing data and ensuring accurate quantification of changes in the lipidome. nih.gov
Antibiotic Resistance Research: High-throughput metabolomics is being used to identify the metabolic signatures of antibiotic resistance. nih.gov Stable isotope labeling has been employed to rapidly detect azithromycin resistance in bacteria by monitoring metabolic changes. nih.gov In such studies, a deuterated internal standard is critical for the precise measurement of metabolite levels, helping to pinpoint the specific metabolic pathways affected by the drug and altered in resistant strains.
The availability of well-characterized deuterated standards like this compound will be a key enabler for advancing high-throughput systems biology research related to macrolide antibiotics.
Research into Deuterated Analogues as Tools for Modulating Drug Metabolism and Toxicity (Deuterium Switch Strategy)
The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at sites of metabolism are replaced with deuterium. This can slow down the rate of metabolic breakdown due to the kinetic isotope effect (KIE), potentially improving a drug's pharmacokinetic profile.
Future research on deuterated azalides will likely explore this strategy to:
Reduce Formation of Reactive Metabolites: Drug metabolism can sometimes produce toxic or reactive metabolites. If a specific metabolic pathway leading to a harmful metabolite can be identified, deuteration at that site could slow down its formation, thereby improving the drug's safety profile.
Investigate Metabolite Activity: The descladinose metabolite of azithromycin has its own biological activity profile. By creating a deuterated version of the parent drug that is more slowly converted to this metabolite, researchers can more clearly distinguish the pharmacological effects of the parent drug from those of its metabolite in vivo.
This approach offers a powerful tool for fine-tuning the metabolic fate of azalides, with the ultimate goal of creating safer and more effective second-generation antibiotics.
Table 2: Potential Outcomes of the Deuterium Switch Strategy for Azalides
| Parameter | Potential Effect of Deuteration | Rationale |
| Drug Half-life | Increase | Slower rate of metabolic clearance due to the Kinetic Isotope Effect (KIE). |
| Systemic Exposure (AUC) | Increase | Reduced first-pass metabolism and overall clearance. |
| Metabolite Formation | Decrease | Slower enzymatic conversion of the parent drug to its metabolites. |
| Toxicity Profile | Improvement | Reduced formation of potentially toxic or reactive metabolites. |
Computational Chemistry and in silico Approaches for Predicting Metabolic Fate of Deuterated Compounds
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery, offering the ability to predict molecular properties and interactions before undertaking complex and costly experiments.
For deuterated azalide analogues, these approaches can be applied to:
Predict Sites of Metabolism: Molecular docking simulations can model how azithromycin and its analogues bind to the active sites of key metabolic enzymes, such as those in the cytochrome P450 family. These models can help identify the C-H bonds most likely to undergo oxidation, thereby guiding the synthetic strategy for deuteration.
Estimate the Kinetic Isotope Effect: Quantum mechanics (QM) calculations can be used to model the transition states of metabolic reactions and predict the magnitude of the KIE upon deuteration at different positions. This allows researchers to prioritize which deuterated analogues are most likely to exhibit significant changes in their metabolic profiles.
Model ADMET Properties: In silico models can predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com By comparing the predicted profiles of a non-deuterated drug with its deuterated analogues, researchers can screen for candidates with potentially improved properties, such as better membrane permeability or reduced potential for off-target interactions.
Integrating these computational approaches into the research workflow can significantly accelerate the design-build-test cycle for developing novel deuterated azalides with optimized therapeutic characteristics.
Potential as Chemical Probes for Receptor Binding and Enzyme Inhibition Studies (if applicable to descladinose metabolite activity)
Deuterated compounds can serve as valuable chemical probes for elucidating complex biological mechanisms, particularly when the activity of a metabolite is of interest. If the descladinose metabolite of azithromycin is found to have significant biological activity—for instance, interacting with bacterial ribosomes or inhibiting specific enzymes—then this compound could be a powerful research tool.
Potential applications include:
Target Engagement Studies: In competitive binding assays, this compound could be used as a stable, easily distinguishable tracer to quantify the binding of the non-deuterated metabolite to its target (e.g., the bacterial ribosome). Its distinct mass allows it to be clearly separated from the non-labeled compound in mass spectrometry analyses.
Enzyme Inhibition Kinetics: When studying the inhibition of a specific enzyme by the descladinose metabolite, the deuterated analogue can be used as an internal standard to precisely measure substrate turnover and inhibitor concentration, leading to more accurate kinetic parameters.
Elucidating Off-Target Effects: If the descladinose metabolite is suspected of causing off-target effects by interacting with host proteins, the deuterated version can be used in proteomic studies (e.g., chemical proteomics) to identify binding partners with high confidence.
The use of deuterated analogues as chemical probes provides a level of precision that is often difficult to achieve with other methods, offering a clearer window into the molecular interactions of drug metabolites.
Application in Veterinary Pharmacology and Comparative Drug Metabolism Studies
Macrolide antibiotics, including azithromycin, are widely used in veterinary medicine to treat bacterial infections in various animal species. nih.gov However, drug metabolism can differ significantly between species, making it crucial to understand these differences to ensure safety and efficacy.
Deuterated analogues like this compound have significant potential in future veterinary research:
Comparative Pharmacokinetics: By administering azithromycin to different animal species (e.g., dogs, cats, horses, cattle) and using this compound as an internal standard, researchers can conduct precise pharmacokinetic studies. This would allow for accurate determination of species-specific differences in drug absorption, distribution, metabolism, and excretion, leading to more appropriate dosing regimens.
Metabolite Profiling: The use of a deuterated internal standard is essential for accurately comparing the metabolic profiles of azithromycin across different species. This can help identify species-specific metabolites that may contribute to differences in efficacy or toxicity.
Deuterium Switch in Veterinary Medicine: The deuterium switch strategy could also be applied to develop new veterinary drugs. If a particular metabolic pathway in a target animal species leads to rapid clearance or toxic side effects, a specifically deuterated version of azithromycin could be designed to be more suitable for that species.
Such studies are vital for optimizing the therapeutic use of azalides in animal health, ensuring both efficacy and safety across a wide range of species.
Q & A
Basic Research Questions
Q. How is Descladinose Azithromycin-d3 synthesized and characterized in laboratory settings?
- Methodological Answer : The synthesis typically involves deuterium substitution at specific positions in the azithromycin backbone. For characterization, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. NMR confirms deuterium incorporation (e.g., loss of proton signals at deuterated sites), while HRMS validates molecular weight (752 g/mol, as per structural data) . Purity is assessed via reverse-phase HPLC with UV detection, using pharmacopeial standards (e.g., USP Azithromycin RS) for calibration .
Q. What are the key applications of this compound as an internal standard in bioanalytical assays?
- Methodological Answer : The deuterated form minimizes matrix effects in LC-MS/MS by matching the physicochemical properties of non-deuterated azithromycin. Researchers prepare calibration curves by spiking known concentrations of this compound into biological matrices (e.g., plasma). Signal ratios (analyte vs. internal standard) are quantified to correct for ion suppression/enhancement. Validation parameters include linearity (R² > 0.99), precision (%CV < 15%), and recovery (85–115%) .
Q. How can researchers verify the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions). Samples are analyzed at intervals using HPLC to monitor degradation products. For long-term stability, aliquots stored at -80°C are compared to fresh preparations over 6–12 months. Statistical tools like ANOVA assess significant differences in degradation rates .
Advanced Research Questions
Q. How should experimental designs address discrepancies in reported metabolic pathways of deuterated vs. non-deuterated azithromycin?
- Methodological Answer : Contradictions may arise from isotopic effects altering enzyme binding. To resolve this, use in vitro microsomal assays with human liver microsomes (HLMs) and compare metabolite profiles (via LC-HRMS) between deuterated and non-deuterated forms. Control for confounding variables (e.g., microsome batch variability) by normalizing to CYP3A4 activity. Replicate studies across independent labs are critical .
Q. What statistical approaches are optimal for pharmacokinetic (PK) modeling of this compound in multi-compartment studies?
- Methodological Answer : Non-linear mixed-effects modeling (NONMEM) is preferred for sparse PK data. Covariates (e.g., renal/hepatic function) are tested using stepwise forward addition/backward elimination. Bootstrap validation (≥1,000 iterations) ensures model robustness. For deuterated analogs, adjust for isotopic differences in volume of distribution (Vd) using Bayesian estimation .
Q. How can researchers validate the absence of isotopic cross-talk in multiplexed assays using this compound?
- Methodological Answer : Cross-talk arises when deuterated and non-deuterated ions co-elute. Mitigate this by optimizing chromatographic separation (e.g., longer gradient elution) and verifying mass transitions via MRM (multiple reaction monitoring). Use isotopic purity certificates (≥98% deuterium) and spike recovery experiments in blank matrices to confirm specificity .
Data Interpretation and Contradiction Analysis
Q. How to reconcile conflicting reports on the tissue penetration efficiency of this compound?
- Methodological Answer : Discrepancies may stem from tissue homogenization methods or extraction efficiency. Standardize protocols: use bead-beating homogenizers for tissue disruption and validate recovery rates with isotopically labeled internal standards. Meta-analyses of published data should account for inter-study variability (e.g., I² statistics) to identify consensus trends .
Q. What experimental controls are essential when comparing the antimicrobial activity of this compound to its non-deuterated counterpart?
- Methodological Answer : Include minimum inhibitory concentration (MIC) assays against reference strains (e.g., S. pneumoniae ATCC 49619) with triplicate technical replicates. Normalize results to growth controls and validate using time-kill curves. Isotopic effects on bacterial uptake are assessed via radiolabeled uptake assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
